molecular formula C22H25N3O2S B3300357 N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 901240-73-1

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B3300357
CAS No.: 901240-73-1
M. Wt: 395.5 g/mol
InChI Key: AGAGOENRFDZJFE-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the phenyl and methylphenyl groups. The final steps involve the attachment of the methoxypropyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide: Unique due to its specific functional groups and structural features.

    Other Imidazole Derivatives: Compounds with similar imidazole cores but different substituents, such as this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-9-11-18(12-10-16)21-24-20(17-7-4-3-5-8-17)22(25-21)28-15-19(26)23-13-6-14-27-2/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAGOENRFDZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
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N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

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